![molecular formula C10H13BO5 B3146581 4-Ethoxycarbonyl-2-methoxyphenylboronic acid CAS No. 603122-86-7](/img/structure/B3146581.png)
4-Ethoxycarbonyl-2-methoxyphenylboronic acid
Overview
Description
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is an organic compound with the CAS Number: 603122-86-7 . It has a molecular weight of 224.02 and its IUPAC name is 4-(ethoxycarbonyl)-2-methoxyphenylboronic acid . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is 1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group and a methoxy group .Chemical Reactions Analysis
Boronic acids, including 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, are known to be involved in various chemical reactions. These include oxidative hydroxylation for the preparation of phenols , cross-coupling with α-bromocarbonyl compounds , and Suzuki-coupling reactions with quinoline carboxylates .Physical And Chemical Properties Analysis
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a solid at room temperature .Scientific Research Applications
Supramolecular Assemblies
4-Ethoxycarbonyl-2-methoxyphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2. A study has reported the formation of such assemblies using phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene (Pedireddi & Seethalekshmi, 2004).
Nanomaterials Characterization
In nanotechnology, derivatives of 4-methoxyphenylboronic acid, like (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, have been used in the characterization of hybrid nanomaterials. These materials involve immobilizing the derivative onto multiwalled carbon nanotubes through covalent linkage, maintaining the chemical and electronic integrity of the chiral BINOL ligand (Monteiro et al., 2015).
Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of boronic acid derivatives, including 4-methoxyphenylboronic acid, has been explored. This research provides insights into the interaction of these compounds with other molecules, crucial for applications in biochemical sensing and molecular diagnostics (Geethanjali et al., 2015).
Molecular Structure and Bonding
Studies on molecules like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid have provided detailed insights into the structural aspects of similar compounds. This includes understanding intramolecular and intermolecular interactions, crucial for the development of novel chemical entities (Venkatesan et al., 2016).
Dental Materials Research
In dental material science, compounds like 4-[2-(methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET) have been used to study bond strength and penetration of monomers into enamel. This research is vital for developing better dental adhesives and coatings (Hotta et al., 1992).
Safety and Hazards
Future Directions
The use of boronic acids, including 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, in organic synthesis is a rapidly evolving field. Future research may focus on developing new synthetic methods and applications for these versatile compounds .
Relevant Papers The papers retrieved discuss the properties and applications of boronic acids and their derivatives . They highlight the versatility of these compounds in organic synthesis and their potential for future research .
Mechanism of Action
Target of Action
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the reactants in these synthesis reactions, where it acts as a boron source for the formation of carbon-boron bonds .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond . The boron atom in the compound is replaced by a carbon atom from the organohalide, resulting in the formation of a new organic compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the production of these valuable compounds.
Pharmacokinetics
Its solubility in methanol suggests that it can be well-distributed in a reaction mixture, ensuring efficient reactions.
Result of Action
The result of the action of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction efficiency can be affected by the choice of these components, as well as the reaction temperature and solvent . Furthermore, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
properties
IUPAC Name |
(4-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDEQUZDOOMMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycarbonyl-2-methoxyphenylboronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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